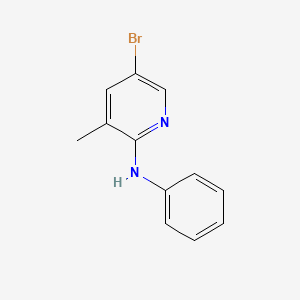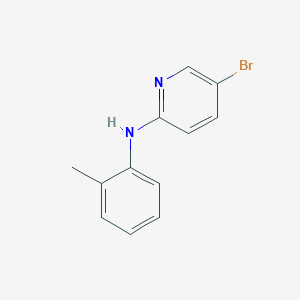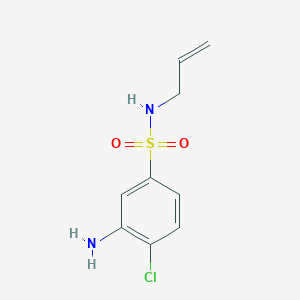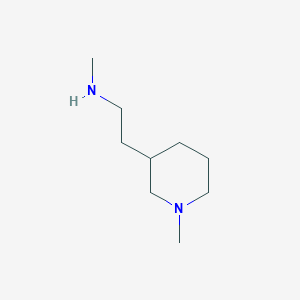![molecular formula C7H4ClN3O2 B1424140 5-氯-4-硝基-1H-吡咯并[2,3-b]吡啶 CAS No. 1190315-39-9](/img/structure/B1424140.png)
5-氯-4-硝基-1H-吡咯并[2,3-b]吡啶
描述
5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗:FGFR抑制剂
5-氯-4-硝基-1H-吡咯并[2,3-b]吡啶: 其衍生物已被鉴定为成纤维细胞生长因子受体(FGFR)的有效抑制剂,FGFR在多种肿瘤中起着至关重要的作用 。FGFR信号通路异常激活与多种癌症的发生发展有关,包括乳腺癌、肺癌、前列腺癌、膀胱癌和肝癌。靶向FGFRs是癌症治疗的一种有吸引力的策略,该化合物的衍生物在抑制癌细胞增殖和诱导凋亡方面显示出可喜的结果 。
生物活性化合物的合成
该化合物是合成生物活性分子的关键中间体。它已被用来合成一系列具有显著生物活性的衍生物,特别是作为FGFR抑制剂。这些衍生物已被评估用于治疗FGFR信号通路异常疾病的潜力 。
神经系统和免疫系统疾病
5-氯-4-硝基-1H-吡咯并[2,3-b]吡啶的衍生物已被用于治疗神经系统和免疫系统疾病。该化合物调节生物通路的能力使其成为开发治疗这些复杂疾病的方法的候选者 。
抗糖尿病应用
研究表明,某些吡咯并吡啶衍生物在抗糖尿病应用中具有潜力。它们在调节生物通路中的作用可以用来开发治疗糖尿病的新药 。
抗分枝杆菌和抗病毒活性
5-氯-4-硝基-1H-吡咯并[2,3-b]吡啶的结构框架允许开发具有抗分枝杆菌和抗病毒特性的衍生物。这些化合物可以被设计为靶向特定病原体,为治疗传染病提供新的途径 。
抗肿瘤活性
该化合物的衍生物已被发现具有抗肿瘤活性。通过干扰癌细胞中经常失调的细胞信号通路,这些衍生物可以抑制肿瘤生长和增殖 。
生物材料研究
作为一种生化试剂,5-氯-4-硝基-1H-吡咯并[2,3-b]吡啶可用于生命科学研究,研究生物材料或有机化合物。它的反应性和结构特征使其成为各种生化研究中宝贵的工具 。
药物开发的先导化合物
该化合物已被确定为药物开发中进一步优化的先导化合物。它的低分子量和有效的生物活性使其成为合成更有效药物的理想候选者 。
作用机制
Target of Action
Similar compounds have been used in the synthesis of cdc7 kinase inhibitors, which are used as a novel cancer therapy .
Mode of Action
Based on its structural similarity to other pyrrolopyridine derivatives, it may interact with its targets through hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
If it acts as a cdc7 kinase inhibitor, it could potentially affect cell cycle regulation and dna replication pathways .
Result of Action
If it acts as a Cdc7 kinase inhibitor, it could potentially inhibit cell proliferation and induce cell cycle arrest .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
属性
IUPAC Name |
5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-10-7-4(1-2-9-7)6(5)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBFDVRXOYKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)













